3-bromo-4-oxo-3H-quinoline-6-carboxylic acid
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Overview
Description
3-Bromo-4-oxo-3H-quinoline-6-carboxylic acid is a quinoline derivative with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a bromine atom at the 3rd position, a keto group at the 4th position, and a carboxylic acid group at the 6th position on the quinoline ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-oxo-3H-quinoline-6-carboxylic acid typically involves the bromination of quinoline derivatives followed by oxidation and carboxylation reactions. One common method includes the bromination of 4-hydroxyquinoline using N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The resulting 3-bromo-4-hydroxyquinoline is then oxidized to form the keto group at the 4th position. Finally, the carboxylation of the 6th position is achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-oxo-3H-quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form quinoline-4,6-dicarboxylic acid.
Reduction: The keto group can be reduced to form 3-bromo-4-hydroxyquinoline-6-carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under mild conditions.
Major Products Formed
Oxidation: Quinoline-4,6-dicarboxylic acid.
Reduction: 3-Bromo-4-hydroxyquinoline-6-carboxylic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-oxo-3H-quinoline-6-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-oxo-3H-quinoline-6-carboxylic acid involves its interaction with various molecular targets. The bromine atom and keto group facilitate binding to enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group enhances solubility and bioavailability, allowing the compound to reach its targets effectively. The exact pathways and molecular targets depend on the specific application and derivative used .
Comparison with Similar Compounds
Similar Compounds
6-Bromoquinoline-3-carboxylic acid: Similar structure but with the bromine atom at the 6th position.
4-Hydroxy-2-quinolones: Differ in the position of the hydroxy and keto groups.
3-Bromoquinoline: Lacks the keto and carboxylic acid groups.
Uniqueness
3-Bromo-4-oxo-3H-quinoline-6-carboxylic acid is unique due to the combination of functional groups that allow for diverse chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H6BrNO3 |
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Molecular Weight |
268.06 g/mol |
IUPAC Name |
3-bromo-4-oxo-3H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H6BrNO3/c11-7-4-12-8-2-1-5(10(14)15)3-6(8)9(7)13/h1-4,7H,(H,14,15) |
InChI Key |
YWTJKISSLMXDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)C(C=N2)Br |
Origin of Product |
United States |
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